2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-
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Overview
Description
2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- is an organic compound with the molecular formula C12H20O2Si. It is a derivative of furfural, a compound derived from furan, and is characterized by the presence of a silyl group and a methyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- typically involves the protection of the hydroxyl group of furfural followed by selective silylation. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Furancarboxylic acid derivatives.
Reduction: 2-Furancarbinol derivatives.
Substitution: Various substituted furfural derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- depends on the specific reactions it undergoes. In general, the silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The aldehyde group can participate in various nucleophilic addition reactions, forming intermediates that can be further transformed into desired products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Furfural: The parent compound, lacking the silyl and methyl groups.
2-Furancarboxaldehyde, 5-methyl-: Similar structure but without the silyl group.
2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-: Lacks the methyl group on the furan ring.
Uniqueness
2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl- is unique due to the presence of both the silyl and methyl groups, which confer distinct reactivity and properties. The silyl group provides protection and stability, while the methyl group influences the compound’s electronic and steric characteristics, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
439588-93-9 |
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Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]-4-methylfuran-2-carbaldehyde |
InChI |
InChI=1S/C12H20O2Si/c1-9-7-10(8-13)14-11(9)15(5,6)12(2,3)4/h7-8H,1-6H3 |
InChI Key |
SYYWILUDHYXBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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